
1-Phenylethenyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylethenyl chloroacetate is an organic compound with the molecular formula C10H9ClO2. It is characterized by the presence of a phenyl group attached to an ethenyl group, which is further connected to a chloroacetate moiety. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenylethenyl chloroacetate can be synthesized through the reaction of phenylethene (styrene) with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH=CH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH=CHCOCH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenylethenyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The carbonyl group in the chloroacetate moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under mild conditions to replace the chloro group.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to convert the ethenyl group to an epoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group.
Major Products
Substitution: Formation of esters or amides.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-Phenylethenyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Phenylethenyl chloroacetate involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. The ethenyl group can participate in addition reactions, while the carbonyl group in the chloroacetate moiety can undergo reduction or oxidation. These reactions are facilitated by the electronic properties of the phenyl group, which can stabilize intermediates and transition states.
Comparación Con Compuestos Similares
Similar Compounds
Phenylethyl acetate: Similar structure but lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Phenylacetyl chloride: Contains a phenyl group attached to an acetyl chloride moiety, making it more reactive towards nucleophiles.
Vinyl chloroacetate: Contains a vinyl group instead of a phenylethenyl group, leading to different reactivity patterns.
Uniqueness
1-Phenylethenyl chloroacetate is unique due to the presence of both a phenyl group and a chloroacetate moiety, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in the synthesis of complex molecules.
Propiedades
Número CAS |
84553-33-3 |
|---|---|
Fórmula molecular |
C10H9ClO2 |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
1-phenylethenyl 2-chloroacetate |
InChI |
InChI=1S/C10H9ClO2/c1-8(13-10(12)7-11)9-5-3-2-4-6-9/h2-6H,1,7H2 |
Clave InChI |
XIWAMKMZUPUMQU-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


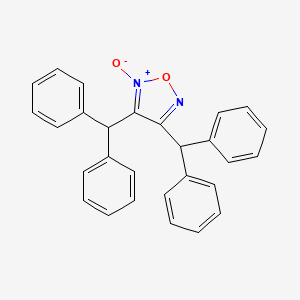
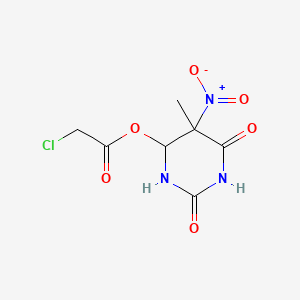
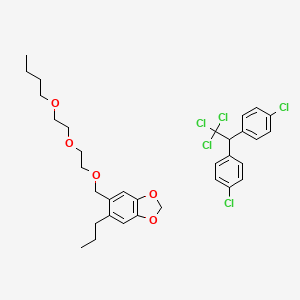
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
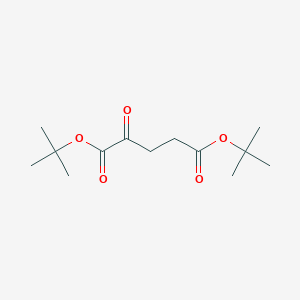
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
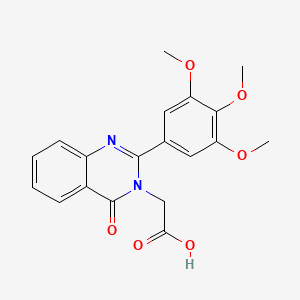
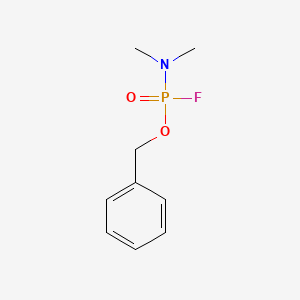
methanone](/img/structure/B14415746.png)
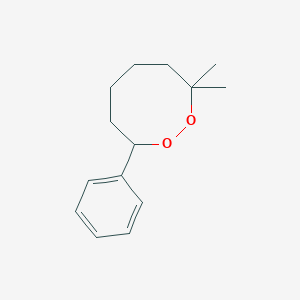
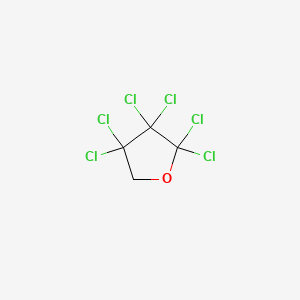
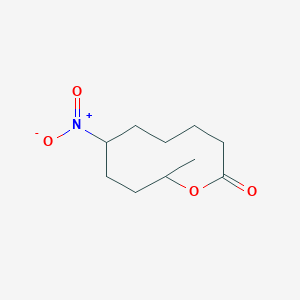
![5,11-ditert-butyl-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,12-dione](/img/structure/B14415777.png)
![5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14415780.png)
